![molecular formula C13H7F3N2S B012681 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 104960-49-8](/img/structure/B12681.png)
2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile
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Description
2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile (MPT-FN) is a novel compound that has recently been developed to be used in scientific research. It is a small molecule that can be used to target specific biological pathways. MPT-FN has been used in a variety of laboratory experiments and has been found to be effective in modulating the activity of various biochemical and physiological pathways.
Scientific Research Applications
Agrochemical Applications
TFMPs and their derivatives are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary field, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals .
Synthesis of Active Ingredients
TFMPs are used as a key structural motif in the synthesis of active ingredients in agrochemical and pharmaceutical products .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated .
Biological Activities
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
properties
IUPAC Name |
6-phenyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2S/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBJUXYKUJPFFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349998 |
Source
|
Record name | 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
104960-49-8 |
Source
|
Record name | 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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